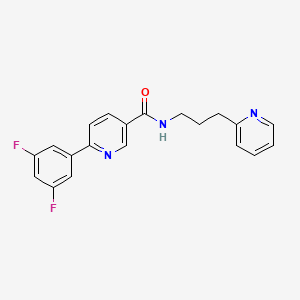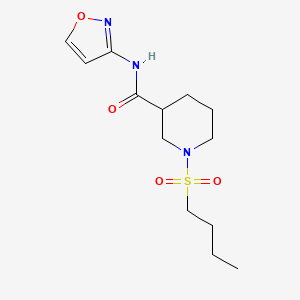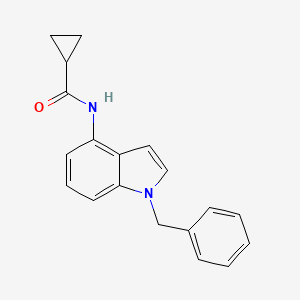
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide, also known as P7C3, is a small molecule drug that has been extensively studied for its potential neuroprotective properties. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, and since then, it has been the subject of numerous scientific studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The exact mechanism of action of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide is not fully understood, but it is thought to exert its neuroprotective effects by modulating the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular metabolism. This compound has been shown to increase NAMPT activity and NAD+ levels, which in turn promotes the survival of neurons.
Biochemical and physiological effects:
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to enhance mitochondrial function, reduce oxidative stress, and improve cognitive function in animal models. These findings suggest that this compound may have broader therapeutic potential beyond its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide is that it is a small molecule drug that can easily cross the blood-brain barrier, making it a potentially useful therapeutic agent for the treatment of neurological disorders. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several potential future directions for research on 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is the development of more potent and selective analogs of this compound that may have improved therapeutic efficacy. Another area of interest is the investigation of this compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its broader biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide involves a multistep process that begins with the reaction of 3-pyridin-2-ylpropylamine with 6-bromo-3,5-difluorobenzene. This reaction produces an intermediate compound that is then further modified through a series of chemical reactions to yield the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been extensively studied for its potential neuroprotective properties. It has been shown to promote the survival of newborn neurons in the hippocampus, a brain region involved in learning and memory. Additionally, this compound has been shown to enhance the survival of dopaminergic neurons in the substantia nigra, a brain region that is affected in Parkinson's disease. These findings suggest that this compound may have therapeutic potential for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-16-10-15(11-17(22)12-16)19-7-6-14(13-25-19)20(26)24-9-3-5-18-4-1-2-8-23-18/h1-2,4,6-8,10-13H,3,5,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVWSCASYBUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dichlorophenyl)-3-{[4-(difluoromethoxy)-3-ethoxyphenyl]amino}-2-propen-1-one](/img/structure/B5412565.png)
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5412573.png)
![5-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}methyl)-2-furoic acid](/img/structure/B5412574.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide](/img/structure/B5412584.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5412590.png)
![2-amino-4-(3-hydroxyphenyl)-6-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5412613.png)
![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5412621.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5412629.png)
![7-acetyl-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5412638.png)
![3-[2-(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5412639.png)

![N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5412663.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5412667.png)